molecular formula C23H32O3 B1678684 Quinestradol CAS No. 1169-79-5

Quinestradol

Cat. No.: B1678684
CAS No.: 1169-79-5
M. Wt: 356.5 g/mol
InChI Key: ODYKCPYPRCJXLY-PZORDLPLSA-N
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Description

Preparation Methods

Quinestradol is synthesized through the etherification of estriol. The synthetic route involves the reaction of estriol with cyclopentyl bromide in the presence of a base, such as potassium carbonate, to form the 3-cyclopentyl ether derivative . The reaction conditions typically include an organic solvent like dimethylformamide (DMF) and elevated temperatures to facilitate the reaction. Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Quinestradol undergoes various chemical reactions typical of estrogens and ethers. Some of the key reactions include:

    Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

    Reduction: The compound can be reduced to its corresponding alcohols or diols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ether linkage. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Quinestradol has been explored for various scientific research applications:

Mechanism of Action

Quinestradol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions. The pathways involved are similar to those of natural estrogens, involving the activation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) .

Comparison with Similar Compounds

Quinestradol is unique among synthetic estrogens due to its ether linkage at the 3-position of estriol. Similar compounds include:

Properties

CAS No.

1169-79-5

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17R)-3-cyclopentyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol

InChI

InChI=1S/C23H32O3/c1-23-11-10-18-17-9-7-16(26-15-4-2-3-5-15)12-14(17)6-8-19(18)20(23)13-21(24)22(23)25/h7,9,12,15,18-22,24-25H,2-6,8,10-11,13H2,1H3/t18-,19-,20+,21-,22+,23+/m1/s1

InChI Key

ODYKCPYPRCJXLY-PZORDLPLSA-N

SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5CCCC5

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC5CCCC5

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5CCCC5

Appearance

Solid powder

1169-79-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Quinestradol;  Colpovis;  Colpovister;  Pentovis

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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